2-[(2-Cyanoethyl)amino]benzoic acid
Description
2-[(2-Cyanoethyl)amino]benzoic acid is an organic compound. It appears as a white crystalline or crystalline powder solid . The molecular formula is C12H12N2O2 and the molecular weight is 216.24g/mol .
Synthesis Analysis
The synthesis of 2-[(2-Cyanoethyl)amino]benzoic acid can be carried out in two steps :- The obtained 2-[(2-Cyanoethyl)amino]benzamide is then hydrolyzed under alkaline conditions to generate 2-[(2-Cyanoethyl)amino]benzoic acid .
Molecular Structure Analysis
The molecular structure of 2-[(2-Cyanoethyl)amino]benzoic acid can be viewed using Java or Javascript .Chemical Reactions Analysis
2-[(2-Cyanoethyl)amino]benzoic acid can participate in various organic synthesis reactions such as alkylation, acylation, and carboxylation . It can also be used as a raw material or catalyst for these reactions .Physical And Chemical Properties Analysis
2-[(2-Cyanoethyl)amino]benzoic acid has a density of 1.286g/cm3, a boiling point of 448.7°C at 760 mmHg, and a flash point of 225.2°C . It has a vapor pressure of 7.74E-09mmHg at 25°C and a refractive index of 1.62 . It is difficult to dissolve in water but soluble in organic solvents such as ethanol and dichloromethane . The melting point is about 160-163°C .Future Directions
2-[(2-Cyanoethyl)amino]benzoic acid has a wide range of uses in the fields of chemical research, pharmaceutical research, and organic synthesis . It can be used as intermediates for some drugs, such as the synthesis of antiepileptic drugs and antihypertensive drugs . It can also be used in chemical research, such as analytical reagents and labeling reagents . The future directions of this compound could involve further exploration of its potential uses in these fields.
properties
IUPAC Name |
2-(2-cyanoethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-3-7-12-9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12H,3,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJGTMYUTVYOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300698 | |
Record name | 2-[(2-cyanoethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62985-18-6 | |
Record name | NSC138381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-cyanoethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.